molecular formula C22H18ClN3O3S2 B6492126 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886926-39-2

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B6492126
CAS No.: 886926-39-2
M. Wt: 472.0 g/mol
InChI Key: YAQMKLYLNUSQAG-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound . It contains a benzene ring fused to a thiazole ring, which consists of a five-membered ring containing nitrogen and sulfur . The compound also contains a methanesulfonyl group and a pyridin-2-ylmethyl group attached to the benzothiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The specific synthesis process for this compound is not provided in the search results.


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic structure with a benzene ring fused to a thiazole ring . The thiazole ring contains sulfur and nitrogen atoms . The compound also has a methanesulfonyl group and a pyridin-2-ylmethyl group attached to the benzothiazole ring .

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-14-18(23)10-11-19-20(14)25-22(30-19)26(13-16-5-3-4-12-24-16)21(27)15-6-8-17(9-7-15)31(2,28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQMKLYLNUSQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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